

Ethnobotanical Uses of Eriosema chinense: A Technical Guide for Researchers

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An In-depth Review of Traditional Applications, Phytochemistry, and Pharmacological Validation

Abstract

Eriosema chinense Vogel, a perennial herb belonging to the Fabaceae family, has a long history of use in traditional medicine across Asia and Africa. This technical guide provides a comprehensive overview of the ethnobotanical applications of Eriosema chinense, delves into its rich phytochemical profile, and presents the scientific validation of its traditional uses through modern pharmacological studies. Detailed experimental protocols for key bioassays are provided to facilitate further research and drug discovery. The guide also visualizes the extraction and fractionation workflow and a key signaling pathway modulated by its bioactive constituents, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Eriosema chinense, commonly known as the Chinese Sand Pea, is a plant with significant value in various traditional healing systems. Its roots and seeds are the primary parts used for medicinal purposes, often prepared as decoctions.[1] Ethnobotanical records highlight its application for a wide range of ailments, from gastrointestinal disorders to gynecological issues, underscoring its potential as a source of novel therapeutic agents. This guide aims to bridge the gap between traditional knowledge and modern scientific understanding of this valuable medicinal plant.



Ethnobotanical Uses

The traditional medicinal applications of Eriosema chinense are diverse and geographically widespread. The roots are notably used as a food source in Northern Australia, China, and Northeast India.[2]

Table 1: Summary of Ethnobotanical Uses of Eriosema chinense



Region/Culture	Plant Part Used	Traditional Use	Preparation Method
China (Yunnan)	Roots	Diarrhea, orchitis, hydrophobia, detoxification.[2]	Not specified
China (TCM)	Roots	Clears lung heat, resolves phlegm, promotes saliva secretion, relieves thirst, resolves swelling, treats cough, dysentery, traumatic injury.[3]	Decoction
India (Meghalaya)	Roots	Diarrhea.[2]	Not specified
India	Seeds	Tonic, diuretic, astringent.[4]	Decoction
Thailand	Roots	Tonic.[2]	Eaten fresh
Thailand	Seeds	Wound healing, diuretic, astringent, for cold sweats, to promote discharge of lochia after delivery.[1]	Decoction
Cameroon	Whole Plant	Infertility and various gynecological problems.[2]	Not specified
Philippines	Seeds	Scrofula, diarrhea, to check cold sweats, leucorrhoea, menstrual derangements, to promote discharge of lochia.[4]	Decoction (sometimes with ground pepper)



Africa Seeds Wound healing.[4] Not specified

Phytochemical Constituents

Phytochemical investigations of the Eriosema genus have led to the isolation and identification of over 100 compounds, with flavonoids being the most predominant class.[2][5] Eriosema chinense is particularly rich in prenylated flavonoids, which are believed to be responsible for many of its pharmacological activities.[6][7]

Key bioactive compounds isolated from Eriosema chinense include:

- · Lupinifolin: A prenylated flavanone.
- Eriosematin E: A prenylated isoflavonoid.
- Khonklonginols A-H: A series of new prenylated flavonoids.[8]
- Dehydrolupinifolinol
- Flemichin D
- Eriosemaone A

The genus is a rich source of various types of flavonoids including isoflavones, flavonois, flavanones, and chromones.[2]

Pharmacological Activities and Scientific Validation

Modern scientific research has substantiated many of the traditional uses of Eriosema chinense. The plant extracts and its isolated compounds have demonstrated a broad spectrum of pharmacological activities.[2][5][6]

Anti-diarrheal Activity

The traditional use of Eriosema chinense for treating diarrhea is one of its most well-documented applications.[2][4] Scientific studies have validated this use, demonstrating the anti-diarrheal potential of its extracts and isolated compounds like **eriosematin** E.[6] The



mechanism of action for its anti-diarrheal effect is multifaceted. **Eriosematin** E has been shown to reactivate the suppressed Na+/K+-ATPase activity in the intestine, which helps in maintaining proper electrolyte balance and reducing intestinal secretions.[9][10] Additionally, it is suggested that **eriosematin** E may inactivate the SepA protease secreted by Shigella flexneri, a protein responsible for disrupting the integrity of the epithelial barrier.[9][11]

Antioxidant Activity

The ethanolic root extract of Eriosema chinense has shown significant antioxidant capacity.[12] This activity is attributed to its high content of flavonoids and phenolic compounds, which are potent free radical scavengers.[6]

Antimicrobial Activity

Flavonoids isolated from the roots of Eriosema chinense have exhibited activity against both Gram-positive and Gram-negative bacteria.[13] The presence of both free phenolic hydroxyl groups and lipophilic prenyl groups in these flavonoids is considered crucial for their potent antimicrobial effects.[1][6]

Cytotoxic Activity

A hexane extract of the roots of Eriosema chinense has demonstrated moderate cytotoxic activity against human small-cell lung and oral epidermal carcinoma cell lines in vitro.[12] Several prenylated flavonoids isolated from the plant have also shown strong cytotoxic effects against various cancer cell lines.[14]

Table 2: Summary of Quantitative Pharmacological Data for Eriosema chinense

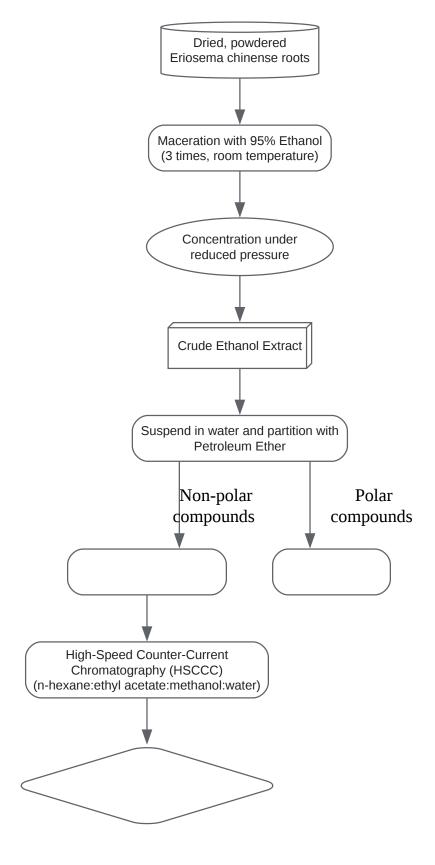


Activity	Extract/Compo und	Assay	Result (IC50/Value)	Reference
Antioxidant	Ethanolic Root Extract	DPPH	146.3 μg/ml	[12]
Antioxidant	Ethanolic Root Extract	Hydrogen Peroxide	221.0 μg/ml	[12]
Antioxidant	Ethanolic Root Extract	Nitric Oxide	232.9 μg/ml	[12]
Antioxidant	Ethanolic Root Extract	Hydroxyl Radical	170.2 μg/ml	[12]
Cytotoxicity	Hexane Root Extract	MTT (NCI-H187)	12.0 μg/ml	[12]
Cytotoxicity	Hexane Root Extract	MTT (KB)	9.9 μg/ml	[12]

Experimental Protocols Extraction and Fractionation of Bioactive Compounds

A general workflow for the extraction and fractionation of compounds from Eriosema chinense roots is depicted below. This process typically begins with a crude solvent extraction, followed by liquid-liquid partitioning to separate compounds based on their polarity.





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Figure 1. General workflow for extraction and isolation of flavonoids.



DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant activity of plant extracts.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- · Methanol or Ethanol
- Plant extract/isolated compound
- Ascorbic acid (positive control)
- Spectrophotometer
- 96-well microplate or cuvettes

Procedure:

- Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
- Preparation of sample solutions: Prepare a stock solution of the plant extract or compound in a suitable solvent and make serial dilutions to obtain a range of concentrations.
- Reaction mixture: In a 96-well plate, add a specific volume of the sample solution to a fixed volume of the DPPH solution (e.g., 100 μL sample + 100 μL DPPH).
- Control: Prepare a control well containing the solvent and the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of



control] x 100

• The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

- Cancer cell line (e.g., NCI-H187, KB)
- Cell culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, SDS-HCl)
- Plant extract/isolated compound
- 96-well cell culture plate
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well)
 and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of the plant extract or compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with solvent only).



- MTT addition: After the incubation period, add a specific volume of MTT solution to each well (e.g., 10 μL) and incubate for 4 hours at 37°C.
- Formazan solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
- Absorbance measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

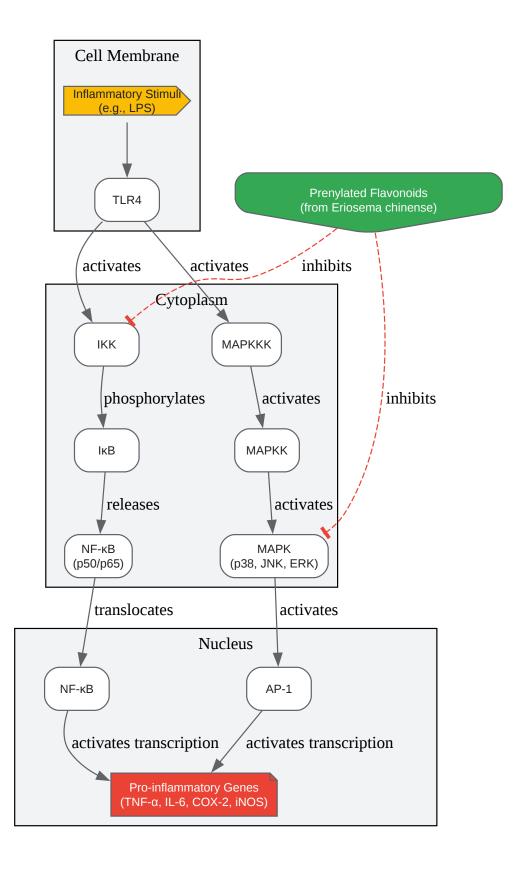
Molecular Mechanisms and Signaling Pathways

The diverse pharmacological effects of the prenylated flavonoids found in Eriosema chinense are mediated through the modulation of various cellular signaling pathways. These compounds are known to influence key pathways involved in inflammation, cell proliferation, and apoptosis.

Inhibition of Pro-inflammatory Signaling Pathways

Prenylated flavonoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-kB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[4] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.





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Figure 2. Inhibition of NF-kB and MAPK signaling pathways by prenylated flavonoids.



Conclusion

Eriosema chinense is a medicinally important plant with a rich history of traditional use, which is increasingly being validated by modern scientific research. Its abundance of bioactive flavonoids makes it a promising source for the development of new drugs for a variety of conditions, particularly diarrheal diseases, inflammatory disorders, and potentially cancer. The detailed ethnobotanical information, phytochemical profile, and experimental protocols provided in this guide serve as a valuable resource to stimulate further investigation into the therapeutic potential of this remarkable plant. The elucidation of its mechanisms of action at the molecular level will be crucial for its future clinical applications.

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